molecular formula C42H65N13O10 B108331 Saralasin CAS No. 34273-10-4

Saralasin

Numéro de catalogue: B108331
Numéro CAS: 34273-10-4
Poids moléculaire: 912.0 g/mol
Clé InChI: PFGWGEPQIUAZME-NXSMLHPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Saralasin is a competitive antagonist with partial agonistic activity for the angiotensin II receptor . Angiotensin II receptors are key components of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

The aminopeptide sequence for this compound differs from angiotensin II at three sites :

These modifications allow this compound to bind to angiotensin II receptors and block their activation by angiotensin II, thereby inhibiting the physiological effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system . By blocking the angiotensin II receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and a reduction in fluid volume .

Pharmacokinetics

It is known that this compound is rapidly absorbed and has a high affinity for angiotensin ii receptors

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By blocking the angiotensin II receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the efficacy and stability of this compound . Additionally, physiological conditions such as renal function can also impact the effectiveness of this compound

Analyse Biochimique

Biochemical Properties

Saralasin interacts with angiotensin II receptors, specifically the AT1 receptor . It has a high affinity for these receptors due to the replacement of aspartic acid with sarcosine at position 1 in its aminopeptide sequence . This interaction is competitive, meaning this compound competes with angiotensin II for binding to the receptor .

Cellular Effects

This compound’s primary effect on cells is its ability to block the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure . By blocking this action, this compound can help to lower blood pressure . It also has partial agonistic activity, meaning it can mimic some of the effects of angiotensin II, but to a lesser degree .

Molecular Mechanism

This compound works by competitively binding to angiotensin II receptors, specifically the AT1 receptor . This prevents angiotensin II from binding to these receptors and exerting its effects, which include vasoconstriction and an increase in blood pressure . This compound’s partial agonistic activity means it can also activate these receptors, but it produces a smaller response than angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a decrease in blood pressure only when the renin-angiotensin system (RAS) is pre-activated . This suggests that the effects of this compound may change over time depending on the state of the RAS .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For example, in a study on rainbow trout, a single dose of this compound induced a significant hypertensive response during the initial phase, followed by a significant hypotension .

Metabolic Pathways

As an angiotensin II receptor antagonist, it is likely involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Transport and Distribution

Given its role as an angiotensin II receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as vascular smooth muscle cells .

Subcellular Localization

As an angiotensin II receptor antagonist, it is likely that it localizes to the cell membrane, where these receptors are typically found .

Méthodes De Préparation

La saralasine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus consiste en l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La séquence spécifique de la saralasine comprend la sarcosine, l'arginine, la valine, la tyrosine, la valine, l'histidine, la proline et l'alanine

Analyse Des Réactions Chimiques

La saralasine subit diverses réactions chimiques, notamment :

    Oxydation : La saralasine peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de ponts disulfures entre les résidus cystéine s'ils sont présents.

    Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, s'il y en a, et restaurer le peptide à sa forme réduite.

    Substitution : Les résidus d'acides aminés dans la saralasine peuvent être substitués par d'autres acides aminés pour créer des analogues ayant des propriétés différentes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le dithiothréitol.

Applications De Recherche Scientifique

Hypertension Management

Saralasin has been utilized as a diagnostic tool for identifying renin-dependent hypertension. In clinical studies, it has demonstrated efficacy in lowering blood pressure in patients with elevated plasma renin levels. For example, a study indicated that this compound infusion led to significant blood pressure reduction in hypertensive patients with high baseline renin and angiotensin II levels, while having little effect on those with normal levels .

Case Study: Renin-Mediated Hypertension

  • Patient Profile : A 40-year-old male with nephrosclerosis.
  • Intervention : this compound administered for 14 hours to control blood pressure.
  • Outcome : Marked reduction in hypertension post-administration, confirming the utility of this compound as a diagnostic agent for renin-mediated hypertension .

Neuropharmacological Research

This compound has been shown to influence neuronal activity within the brain. Research indicates that it can antagonize the effects of Ang II on hippocampal neurons, leading to decreased spontaneous neuronal activity. This suggests potential applications in studying the role of the renin-angiotensin system in neurodegenerative diseases and cognitive function .

Key Findings:

  • This compound was found to inhibit excitatory effects induced by Ang II in hippocampal neurons.
  • It may serve as a valuable tool in understanding neuronal excitability and its modulation through the renin-angiotensin system .

Acute Pancreatitis Treatment

Recent studies have explored this compound's protective effects against oxidative stress and tissue injury in cerulein-induced acute pancreatitis models. Administering this compound prior to inducing pancreatitis significantly reduced pancreatic injury markers such as plasma alpha-amylase levels and oxidative modifications .

Study Overview:

  • Methodology : Intravenous administration of this compound (10-50 µg/kg) before cerulein induction.
  • Results : Decreased oxidative stress indicators and improved histopathological outcomes, suggesting a protective role for this compound against acute pancreatitis .

Renal Transplantation

In renal transplant patients, this compound has been used as a functional test for assessing the renin-angiotensin axis. It aids in diagnosing hypertension related to transplant rejection episodes by providing insights into the underlying mechanisms of blood pressure regulation post-transplant .

Clinical Insights:

  • This compound administration helped identify cases of renin-dependent hypertension during acute rejection episodes.
  • Its use underscores the importance of angiotensin blockade in managing transplant-related complications .

Neurite Outgrowth Studies

Emerging research suggests that this compound may also act as an agonist at the AT2 receptor, promoting neurite outgrowth in neuronal cell lines. This challenges the traditional view of this compound solely as an antagonist and opens new avenues for investigating its role in neurodevelopment and regeneration .

Research Highlights:

  • This compound induced neurite outgrowth comparable to endogenous Ang II via AT2 receptor activation.
  • This finding could have implications for developing therapies aimed at neuroregeneration and treatment of neurodegenerative disorders .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Outcomes
Hypertension ManagementAngiotensin II blockadeSignificant BP reduction in renin-dependent hypertension
NeuropharmacologyModulation of neuronal excitabilityInhibition of Ang II effects on hippocampal neurons
Acute PancreatitisReduction of oxidative stressAmeliorated pancreatic injury markers
Renal TransplantationFunctional assessment of renin-angiotensinIdentified renin-dependent hypertension during rejection
Neurite OutgrowthAT2 receptor agonismInduced neurite outgrowth similar to endogenous Ang II

Comparaison Avec Des Composés Similaires

La saralasine est unique parmi les antagonistes des récepteurs de l'angiotensine II en raison de son activité agoniste partielle et de ses substitutions spécifiques d'acides aminés. Les composés similaires comprennent :

Activité Biologique

Saralasin is a synthetic octapeptide analog of angiotensin II, primarily known for its role as an angiotensin II receptor antagonist. However, recent studies have highlighted its complex biological activity, particularly its agonistic effects on the angiotensin II type 2 (AT2) receptor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound's primary mechanism involves its interaction with angiotensin II receptors, specifically the AT1 and AT2 subtypes. While traditionally considered an antagonist at the AT1 receptor, this compound exhibits agonistic properties at the AT2 receptor. This dual action is significant because:

  • AT1 Receptor : Activation leads to vasoconstriction, inflammation, and fibrosis.
  • AT2 Receptor : Activation promotes vasodilation and counteracts inflammation and fibrosis.

Research indicates that this compound can induce neurite outgrowth in NG108-15 cells via the AT2 receptor, suggesting a potential neuroprotective role . The structural characteristics of this compound allow it to mimic endogenous angiotensin II while also blocking its effects at the AT1 receptor.

Agonistic Effects on Neurite Outgrowth

A study demonstrated that this compound promotes neurite outgrowth in a cell model system. This effect was inhibited by PD 123,319, a selective antagonist for the AT2 receptor, confirming that the neurite outgrowth is mediated through AT2 receptor activation. Notably, neither this compound nor its analog sarile inhibited Ang II-induced neurite outgrowth, reinforcing their classification as agonists rather than antagonists at this receptor .

Clinical Applications in Hypertension

This compound has been explored as a diagnostic tool for hypertension, particularly in identifying renovascular hypertension. It has been approved by the FDA for this purpose due to its ability to modulate blood pressure responses in hypertensive patients . A consensus committee highlighted its utility in differentiating between primary and secondary hypertension forms.

Comparative Studies

A comparative study evaluated this compound against ACE inhibitors in hypertensive patients. Results indicated that while both treatments effectively lowered blood pressure, ACE inhibitors showed superior long-term efficacy compared to this compound . This finding underscores the importance of understanding the specific contexts in which this compound may be beneficial.

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound in various clinical settings:

  • Case Study 1 : A patient with resistant hypertension showed significant blood pressure reduction when treated with this compound. This case illustrated the potential of this compound to act as a therapeutic agent in specific patient populations where traditional antihypertensives fail .
  • Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound resulted in improved cardiac function metrics compared to baseline measurements. This suggests a potential role for this compound in heart failure management due to its dual receptor activity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Receptor Involvement
Neurite OutgrowthInduces growthAT2
Blood Pressure RegulationLowers blood pressureAT1 (antagonist)
Diagnostic UtilityIdentifies renovascular hypertensionN/A
Heart Failure ManagementImproves cardiac functionAT2

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWGEPQIUAZME-NXSMLHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39698-78-7 (acetate, hydrated)
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046549
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34273-10-4
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saralasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saralasin
Reactant of Route 2
Reactant of Route 2
Saralasin
Reactant of Route 3
Reactant of Route 3
Saralasin
Reactant of Route 4
Reactant of Route 4
Saralasin
Reactant of Route 5
Reactant of Route 5
Saralasin
Reactant of Route 6
Saralasin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.